molecular formula C13H15NO3S2 B3954265 2-methoxy-4-(methylthio)-N-(2-oxotetrahydro-3-thienyl)benzamide

2-methoxy-4-(methylthio)-N-(2-oxotetrahydro-3-thienyl)benzamide

Cat. No. B3954265
M. Wt: 297.4 g/mol
InChI Key: WEEOONUNJZEXFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-4-(methylthio)-N-(2-oxotetrahydro-3-thienyl)benzamide, also known as MMB-CHMINACA, is a synthetic cannabinoid that belongs to the indazole family. It was first synthesized in 2014 and has gained popularity as a recreational drug due to its psychoactive effects. However, its potential for scientific research has also been explored in recent years.

Mechanism of Action

The mechanism of action of 2-methoxy-4-(methylthio)-N-(2-oxotetrahydro-3-thienyl)benzamide involves the activation of the CB1 and CB2 receptors, which leads to a cascade of intracellular signaling events. This ultimately results in the modulation of neurotransmitter release and the regulation of various physiological processes. This compound has been found to have a higher potency and efficacy than Δ9-tetrahydrocannabinol (THC), the primary psychoactive compound found in cannabis.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, anxiolytic, and antipsychotic effects. It has also been shown to induce hypothermia and reduce locomotor activity in animal models. However, further research is needed to fully understand the extent of its effects and potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methoxy-4-(methylthio)-N-(2-oxotetrahydro-3-thienyl)benzamide in lab experiments is its high potency and efficacy, which allows for the investigation of cannabinoid receptor signaling at lower concentrations. However, its psychoactive effects may also pose a risk to researchers handling the compound. Additionally, the legality of this compound varies by jurisdiction, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on 2-methoxy-4-(methylthio)-N-(2-oxotetrahydro-3-thienyl)benzamide. One area of interest is the development of novel therapeutic agents that target the cannabinoid receptor system. This compound may also be used to investigate the role of the endocannabinoid system in various disease states, such as chronic pain, inflammation, and neurodegenerative disorders. Further research is also needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a synthetic cannabinoid that has gained popularity as a recreational drug but also has potential for scientific research. Its high potency and efficacy make it a useful tool for investigating the cannabinoid receptor system and its role in various physiological processes. However, its psychoactive effects and legal status may limit its availability and use in lab experiments. Further research is needed to fully understand the extent of its effects and potential therapeutic applications.

Scientific Research Applications

2-methoxy-4-(methylthio)-N-(2-oxotetrahydro-3-thienyl)benzamide has been used in scientific research to investigate the cannabinoid receptor system and its role in various physiological processes. It has been found to have a high affinity for both the CB1 and CB2 receptors, which are primarily located in the central nervous system and immune system, respectively. This compound has been used to study the effects of cannabinoid receptor activation on pain, inflammation, and anxiety, among other things.

properties

IUPAC Name

2-methoxy-4-methylsulfanyl-N-(2-oxothiolan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S2/c1-17-11-7-8(18-2)3-4-9(11)12(15)14-10-5-6-19-13(10)16/h3-4,7,10H,5-6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEOONUNJZEXFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)NC2CCSC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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